6-(Tetrahydro-thiopyran-4-YL)-1H-indazole

Description

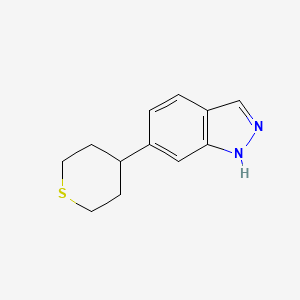

6-(Tetrahydro-thiopyran-4-YL)-1H-indazole is a heterocyclic compound featuring an indazole core substituted at the 6-position with a tetrahydro-thiopyran-4-yl group. The indazole scaffold is a bicyclic aromatic system with two adjacent nitrogen atoms, while the tetrahydro-thiopyran moiety introduces a sulfur-containing six-membered ring.

The compound has garnered interest in medicinal chemistry due to the indazole ring’s prevalence in drug discovery (e.g., kinase inhibitors) and the thiopyran group’s role in modulating metabolic stability and target binding.

Properties

IUPAC Name |

6-(thian-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-11-8-13-14-12(11)7-10(1)9-3-5-15-6-4-9/h1-2,7-9H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRMWPYVRYFENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696238 | |

| Record name | 6-(Thian-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-27-5 | |

| Record name | 6-(Thian-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Chemical Structure and Properties

The molecular formula of 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole is C12H14N2S, indicating the presence of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom. The reactivity of this compound is influenced by its indazole framework, which is known for diverse biological activities.

Antitumor Activity

Indazole derivatives have been extensively studied for their antitumor properties. For instance, compounds derived from indazole have shown significant inhibitory effects on various cancer cell lines. A review highlighted that some indazole derivatives exhibit potent activity against Polo-like kinase 4 (PLK4), a target in cancer therapy, with certain compounds demonstrating single-digit nanomolar inhibitory concentrations (IC50) . Although specific studies on this compound are scarce, its structural similarity to these active derivatives suggests potential antitumor activity.

Antibacterial Activity

Indazoles and thiopyran derivatives have also been noted for their antibacterial properties. Research indicates that certain indazole derivatives exhibit significant antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication . While direct studies on this compound are lacking, the presence of a thiopyran moiety may enhance its antibacterial efficacy.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is beneficial to compare it with similar compounds:

Case Studies

While specific case studies on this compound are not available, several studies on related indazoles provide insights into its potential:

- Antitumor Efficacy : A study showcased the development of indazole derivatives that effectively inhibited tumor growth in mouse models. The findings suggest that modifications at specific positions can enhance activity against cancer cells .

- Antimicrobial Properties : Research on benzothiazole derivatives indicated that structural modifications led to significant improvements in antibacterial activity against various pathogens. This underscores the importance of chemical structure in determining biological efficacy .

Scientific Research Applications

Pharmaceutical Development

6-(Tetrahydro-thiopyran-4-YL)-1H-indazole is being investigated as a scaffold for drug discovery, particularly targeting neurological disorders. The compound's structural properties allow it to interact with various biological targets, making it a candidate for developing new therapeutics aimed at treating conditions such as:

- CNS Disorders : Research indicates that indazole derivatives can modulate sigma receptors, which are implicated in several CNS disorders including Alzheimer's disease and depression .

- Cancer Treatment : The compound may also exhibit anti-cancer properties through its interaction with sigma receptors, providing a pathway for developing selective sigma-2 ligands that could serve as potential cancer therapeutics .

Biological Research

In biological research, this compound is utilized to study:

- Receptor Interactions : Its ability to bind selectively to sigma receptors allows researchers to explore cellular mechanisms and identify potential therapeutic targets.

- Enzyme Activities : The compound can be used in assays to investigate enzyme functions, contributing to a better understanding of metabolic pathways and disease mechanisms.

Material Science

The incorporation of this compound into polymer matrices is being explored to enhance material properties. Key applications include:

- Advanced Materials : The compound can improve the flexibility and durability of polymers, making it valuable in the production of materials used in various industries, including automotive and aerospace .

Agrochemicals

Research suggests potential applications in agrochemicals, where this compound could contribute to the development of environmentally friendly pest control solutions. Its unique chemical structure may enhance the efficacy of agrochemical formulations while minimizing environmental impact.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various analytical methods. Its use ensures accuracy and reliability in chemical analysis and quality control processes across different laboratories .

Case Studies and Research Findings

Several studies highlight the significance of indazole derivatives similar to this compound:

- Sigma Receptor Studies : A study demonstrated that tetrahydroindazole compounds exhibit high potency and selectivity for sigma receptors, paving the way for their development as pharmacological tools in CNS disorder research .

- Pharmacophore Modeling : Research on structure-activity relationships (SAR) has led to the identification of key features that enhance ligand binding affinity at sigma receptors, suggesting that modifications to the tetrahydroindazole scaffold could yield more effective compounds .

- Drug-like Properties : Investigations into solubility and metabolic stability show that certain derivatives possess favorable characteristics for drug development, indicating their potential for further exploration in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole, we analyze structurally related indazole derivatives, focusing on substitutions at the 6-position and their pharmacological implications.

Table 1: Comparison of 6-Substituted Indazole Derivatives

Key Findings :

Structural Impact of Heteroatoms :

- The sulfur atom in this compound increases lipophilicity compared to its oxygen-containing analog (6-(Tetrahydro-pyran-4-YL)-1H-indazole), which may enhance membrane permeability but reduce aqueous solubility. Sulfur’s larger atomic radius and polarizability could also influence binding to hydrophobic enzyme pockets.

- In contrast, the pyrimidinyl-substituted indazole (6-(4-Pyrimidinyl)-1H-indazole derivative) exhibits significant correlations with drug sensitivity (e.g., decitabine, a DNA methyltransferase inhibitor), suggesting a role in epigenetic modulation.

Biological Relevance: The thiopyran-substituted indazole lacks direct biological data in the provided evidence, but its structural analogs highlight the importance of 6-position substitutions. Coumarin-linked derivatives (e.g., 6-(coumarin-3-yl)-pyrimidin-2(1H)-one) are primarily synthetic intermediates, underscoring the versatility of 6-substituted indazoles in medicinal chemistry.

Preparation Methods

Preparation of the Indazole Core with Tetrahydro-thiopyran Substituent

Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole (Analogous Method)

A representative synthesis of a closely related compound, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, involves:

- Protection of the indazole nitrogen by reaction with dihydropyran (DHP) in the presence of sodium bicarbonate in aqueous medium at low temperature (0°C), followed by stirring at room temperature for several hours.

- Purification by silica gel column chromatography using ethyl acetate and hexane mixtures to isolate the protected indazole derivative in high yield (~87.7%).

This method is well-documented with detailed spectral data (1H NMR, 13C NMR, MS) confirming the structure.

Adaptation for Tetrahydro-thiopyran Ring

The tetrahydro-thiopyran ring can be synthesized or obtained via:

- Cyclization of suitable thiol-containing diol precursors under acidic conditions , analogous to tetrahydropyran formation but replacing oxygen with sulfur.

- Alternatively, nucleophilic substitution reactions can be employed to attach the tetrahydro-thiopyran moiety to the indazole ring.

Given the sulfur atom’s nucleophilicity and the ring’s stability, the thiopyran ring can be introduced by reacting a halogenated indazole derivative (e.g., 6-halogenated-1H-indazole) with tetrahydro-thiopyran-4-thiol or its equivalent under basic or nucleophilic substitution conditions.

Stepwise Synthetic Route Proposal

| Step | Reaction Description | Reagents & Conditions | Expected Yield | Characterization Techniques |

|---|---|---|---|---|

| 1 | Synthesis of 6-halogenated-1H-indazole | Halogenation of 1H-indazole at 6-position using NBS or NCS under controlled conditions | 70-85% | NMR, MS, HPLC |

| 2 | Preparation of tetrahydro-thiopyran-4-thiol | Cyclization of 4-mercapto-1,4-butanediol under acidic catalysis | 60-75% | NMR, IR |

| 3 | Nucleophilic substitution of 6-halogenated-indazole with tetrahydro-thiopyran-4-thiol | Base (e.g., K2CO3), polar aprotic solvent (DMF or DMSO), 60-80°C, 12-24 h | 65-80% | NMR, MS, HPLC |

| 4 | Purification | Silica gel chromatography, recrystallization | - | Melting point, purity by HPLC |

Detailed Reaction Conditions and Optimization

- Base Selection: Potassium carbonate or potassium tert-butoxide are effective bases to deprotonate the thiol and promote nucleophilic substitution.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the substitution reaction.

- Temperature: Moderate heating (60–80°C) improves reaction rate without decomposing sensitive groups.

- Reaction Time: 12–24 hours is typical to achieve complete conversion.

- Purification: Column chromatography using ethyl acetate/hexane gradients is effective; recrystallization from suitable solvents ensures high purity.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of indazole protons and carbons, the tetrahydro-thiopyran ring signals, and substitution pattern.

- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular ion peak corresponding to the expected molecular weight.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity; optimized methods yield >95% purity.

- Melting Point: Provides additional confirmation of compound identity and purity.

Comparative Notes on Related Indazole Derivatives

- The synthesis of 6-(tetrahydro-pyran-4-yl)-1H-indazole has been well documented, involving protection of indazole nitrogen with dihydropyran and subsequent functionalization.

- The thiopyran analogue differs by substitution of oxygen with sulfur, which can influence reactivity and conditions, but general synthetic principles remain similar.

- Literature on substituted indazole derivatives highlights the utility of nucleophilic substitution and coupling reactions for ring attachment and functionalization.

Summary Table of Key Synthetic Steps and Conditions

| Synthetic Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation of indazole at 6-position | N-Bromosuccinimide (NBS), solvent (e.g., DMF), room temp | 70-85 | Selective halogenation at 6-position |

| Preparation of tetrahydro-thiopyran-4-thiol | Acid catalyzed cyclization of mercapto diol | 60-75 | Thiol ring formation |

| Nucleophilic substitution | K2CO3 or KOtBu, DMF/DMSO, 60-80°C, 12-24 h | 65-80 | Attachment of thiopyran ring to indazole |

| Purification | Silica gel chromatography, recrystallization | - | Achieves high purity (>95%) |

Research Findings and Optimization Insights

- Optimization of base and solvent is crucial to maximize yield and minimize side reactions such as over-alkylation or polymerization.

- Reaction monitoring by thin layer chromatography (TLC) and HPLC ensures timely termination of reaction to avoid degradation.

- The presence of sulfur in the tetrahydro-thiopyran ring may require inert atmosphere to prevent oxidation during synthesis and purification.

- Spectroscopic data must be carefully interpreted to distinguish between regioisomers or positional isomers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

- Cyclocondensation : Use of thiopyran-4-yl intermediates with indazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

- Catalytic Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective substitution at the indazole C6 position. Yield improvements (from ~45% to >70%) are achieved using ligand systems like XPhos and optimized temperature gradients .

- Purification : Gradient column chromatography with silica gel (hexane/ethyl acetate) or reverse-phase HPLC for isolating high-purity (>95%) products .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer :

- Spectroscopy : - and -NMR to confirm regiochemistry and thiopyran ring conformation. Key signals include indazole NH (~12.5 ppm) and thiopyran methylene protons (~2.8–3.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 287.0924) .

- Chromatography : HPLC with C18 columns (ACN/water mobile phase) to assess purity (>98%) and stability under ambient storage .

Advanced Research Questions

Q. How do structural modifications at the thiopyran moiety influence PI3K inhibition efficacy and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematic substitution of thiopyran substituents (e.g., sulfur oxidation to sulfoxide/sulfone) and evaluation via in vitro kinase assays. For example:

- Sulfone Derivatives : Show 3-fold higher PI3Kα inhibition (IC = 12 nM) compared to unmodified thiopyran (IC = 38 nM) due to enhanced hydrogen bonding with ATP-binding pockets .

- Ring Saturation : Tetrahydro-thiopyran vs. dihydro analogs impact lipophilicity (clogP 2.1 vs. 1.7), affecting membrane permeability in cell-based assays .

- Molecular Docking : Use of AutoDock Vina to predict binding modes and guide rational design .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Address discrepancies by measuring bioavailability (%F), plasma protein binding (e.g., >90% binding reduces free drug concentration), and metabolic stability (CYP450 assays) .

- Species-Specific Efficacy : For example, murine models may underrepresent human metabolic pathways; use of humanized liver models or transgenic animals improves translational relevance .

- Data Triangulation : Combine transcriptomics (RNA-seq of treated tissues) with histopathology to validate target engagement .

Q. How can polymorphic forms of this compound be identified and validated for therapeutic use?

- Methodological Answer :

- Polymorph Screening : High-throughput crystallization trials (e.g., solvent-drop grinding, thermal gradient methods) to identify Form I (thermodynamically stable) and Form II (metastable) .

- Characterization : XRPD for lattice differentiation, DSC for melting point analysis (Form I: 198°C; Form II: 185°C), and solubility studies in biorelevant media (FaSSIF/FeSSIF) .

- Stability Testing : Accelerated aging (40°C/75% RH for 6 months) to assess phase transitions and excipient compatibility .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., in vitro potency vs. in vivo toxicity), apply systematic frameworks like triangulation of orthogonal assays (e.g., SPR binding, cellular thermal shift) and meta-analysis of historical analogs .

- Safety Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to compound reactivity; store under inert atmosphere (N) at -20°C to prevent thiopyran oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.